1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a complex organic compound that features both sulfur and fluorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiolan and thiazepane rings, followed by the introduction of the fluorophenyl group and the carboxylate moiety. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiolan and thiazepane rings can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted fluorophenyl compounds.
Scientific Research Applications
1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur and fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-dioxo-1lambda6-thiolan-3-yl 5-phenyl-1H-pyrazole-3-carboxamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide
- N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate stands out due to its unique combination of sulfur and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl) 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO6S2/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-26(15,22)23)16(19)24-12-6-9-25(20,21)11-12/h1-4,12,15H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOXGKGFOMKELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.